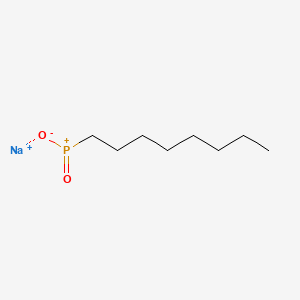
Phosphinic acid, octyl-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, octyl-, monosodium salt is an organophosphorus compound with the chemical formula C8H17O2PNa. It is a derivative of phosphinic acid where an octyl group is attached to the phosphorus atom, and it is neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Phosphinic acid, octyl-, monosodium salt can be synthesized through several methods. One common approach involves the reaction of octylphosphonic acid with a sodium base, such as sodium hydroxide, to form the monosodium salt. The reaction typically occurs under mild conditions, with the octylphosphonic acid dissolved in a suitable solvent like water or ethanol, and the sodium hydroxide added slowly to the solution .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Phosphinic acid, octyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphinic acid derivatives.
科学的研究の応用
Phosphinic acid, octyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
作用機序
The mechanism of action of phosphinic acid, octyl-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and permeability .
類似化合物との比較
Phosphinic acid, octyl-, monosodium salt can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphonates: These are salts or esters of phosphonic acids and have different solubility and stability properties.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but differ in their overall structure and reactivity.
This compound is unique due to its specific octyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications .
特性
CAS番号 |
79252-46-3 |
|---|---|
分子式 |
C8H17NaO2P+ |
分子量 |
199.18 g/mol |
IUPAC名 |
sodium;octyl-oxido-oxophosphanium |
InChI |
InChI=1S/C8H17O2P.Na/c1-2-3-4-5-6-7-8-11(9)10;/h2-8H2,1H3;/q;+1 |
InChIキー |
JLTLQSOQAYDKTM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[P+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


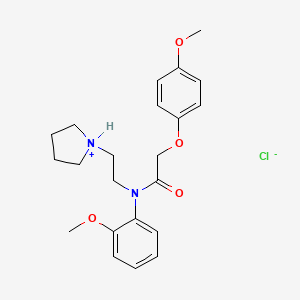
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
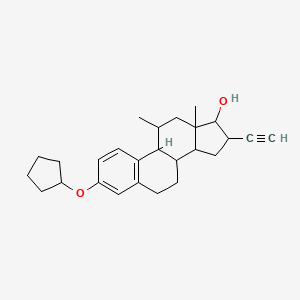
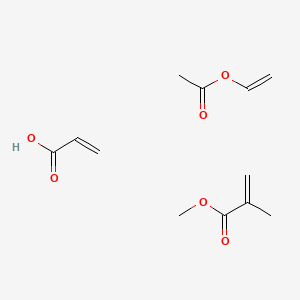
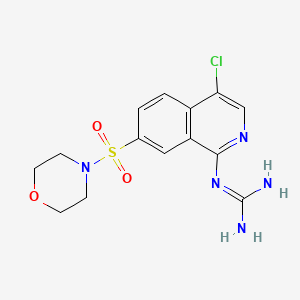
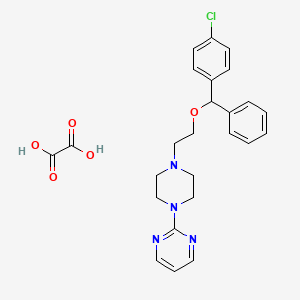


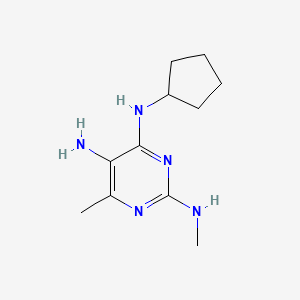

![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)
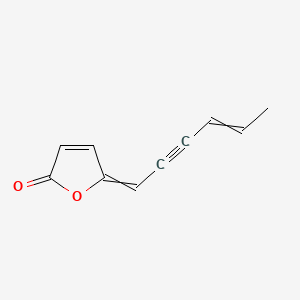
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)

